3-ethyl-5-benzyl-2-methyl-4-phenylethynyl-6-phenyl-1,4-(±)-dihydropyridine-3,5-dicarboxylate, commonly known as MRS1191, is a synthetic molecule widely recognized in scientific research for its role as a highly selective antagonist of the adenosine A3 receptor (A3AR). [, ] Adenosine receptors are a family of G protein-coupled receptors that are involved in a variety of physiological processes, including regulation of cardiac function, neurotransmission, and inflammation. [, , ] MRS1191 is used as a pharmacological tool to investigate the role of A3AR in these processes. [, , ]
The synthesis of MRS-1191 involves multiple steps, primarily focusing on constructing a dihydropyridine framework. The general synthetic route includes:
The process typically utilizes organic solvents and may involve catalysts to enhance reaction efficiency. Specific parameters such as temperature, pressure, and reaction time are crucial for optimizing yield and purity .
MRS-1191's molecular structure features a dihydropyridine core with various substituents that contribute to its biological activity. Key structural characteristics include:
The compound's three-dimensional conformation is essential for its selective interaction with the A3 adenosine receptor, influencing both binding affinity and specificity .
MRS-1191 participates in several notable chemical reactions:
These reactions are significant for modifying MRS-1191 or conjugating it with other molecules for research purposes .
MRS-1191 operates primarily as a competitive antagonist at the A3 adenosine receptor. Its mechanism of action can be summarized as follows:
The physiological implications of this action include potential reductions in inflammation and modulation of other pathophysiological processes where adenosine plays a critical role .
MRS-1191 exhibits several important physical and chemical properties:
These properties are relevant for its handling in laboratory settings and influence its bioavailability and efficacy in biological systems .
MRS-1191 has significant applications in scientific research, particularly in pharmacology and medicinal chemistry:
Adenosine receptors (ARs) belong to the G protein-coupled receptor (GPCR) superfamily and comprise four subtypes: A₁, A₂A, A₂B, and A₃. These receptors regulate diverse physiological processes, including inflammation, cardiac function, neurotransmission, and immune responses [2] [6]. Endogenous adenosine accumulates during metabolic stress (e.g., ischemia or inflammation), activating ARs to restore homeostasis. While A₁ and A₂A receptors were characterized earlier, the A₃ subtype remained elusive until the 1990s. Selective targeting of A₃AR is therapeutically promising due to its roles in cancer progression, cytokine release, and neuroprotection [7] [9].
The A₃ adenosine receptor (A₃AR) was first cloned in 1991 from rat testis cDNA libraries, exhibiting only 40% sequence homology with the known A₁ and A₂A subtypes [7] [9]. Subsequent cloning of human A₃AR revealed significant species divergence: human A₃AR shares 74% amino acid identity with rat homologs but <50% with other human AR subtypes [5] [7]. This low interspecies homology complicated early drug discovery, as ligands effective for human A₃AR often showed reduced rodent affinity. Functional studies later identified A₃AR expression in immune cells (mast cells, macrophages), the central nervous system, and the cardiovascular system, positioning it as a modulator of inflammation and cell survival [5] [9].
The development of A₃AR-selective antagonists addressed two critical needs:
Table 1: Key Adenosine Receptor Subtypes and Functions
Subtype | G-Protein Coupling | Primary Functions | Endogenous Ligand Affinity |
---|---|---|---|
A₁ | Gᵢ/o | Neuroprotection, bradycardia | ~100 nM (adenosine) |
A₂A | Gₛ | Vasodilation, anti-inflammation | ~310 nM (adenosine) |
A₂B | Gₛ/Gq | Bronchoconstriction, cytokine release | >10 µM (adenosine) |
A₃ | Gᵢ/o | Immune modulation, cardioprotection, tumor growth | ~290 nM (adenosine) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7